(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves examining the structure of the compound at the molecular level. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include examining the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Organocatalysis and Hydroamination
Organolanthanide complexes demonstrate efficient catalysis in the regioselective intermolecular hydroamination of alkenes, alkynes, and other substrates to yield amines and imines. This process highlights the role of fluorinated compounds in facilitating selective and efficient synthesis reactions, possibly including or relevant to the synthesis of compounds like (3R,4S)-N-butyl-4-fluorooxolan-3-amine (J. Ryu, G. Li, & T. Marks, 2003).
Asymmetric Synthesis of Amines
The synthesis and use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines demonstrate the importance of chiral amines in pharmaceutical chemistry. These methodologies could be applicable for the synthesis of chiral compounds, including fluorinated analogs similar to (3R,4S)-N-butyl-4-fluorooxolan-3-amine, emphasizing their relevance in creating biologically active molecules with high enantioselectivity (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Fluorous Chemistry Applications
Fluorous chemistry techniques, involving the synthesis of (nonafluoro-tert-butyloxy)ethyl amines, demonstrate the utility of fluorinated groups in enhancing the solubility, stability, and reactivity of organic molecules. These principles may be applied to the synthesis and handling of (3R,4S)-N-butyl-4-fluorooxolan-3-amine, highlighting the compound's potential in fluorous biphasic systems or as a segment in larger fluorous-tagged molecules (D. Szabó et al., 2006).
Material Science and Nanocomposite Formation
Research into poly(propylene)/organoclay nanocomposites incorporating organophilic layered silicates modified with various alkyl amines, including butylamine, shows the significance of fluorinated amines in modifying material properties. This suggests that compounds like (3R,4S)-N-butyl-4-fluorooxolan-3-amine could find applications in material science, particularly in enhancing the interface between organic and inorganic components in composites (P. Reichert et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-N-butyl-4-fluorooxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c1-2-3-4-10-8-6-11-5-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGYCUGPPCHABR-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-N-butyl-4-fluorooxolan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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